1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE,TECH-95

Description

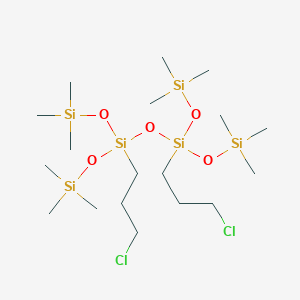

1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE, TECH-95 (CAS: 163124-51-4) is a chlorinated organosilicon compound with the molecular formula C₁₈H₄₈Cl₂O₅Si₆. Structurally, it features a disiloxane backbone [(Si-O-Si)] modified by two 3-chloropropyl groups and four trimethylsiloxy (TMS) substituents. The 3-chloropropyl moieties (-CH₂CH₂CH₂Cl) confer reactivity toward nucleophilic substitution, making the compound valuable in crosslinking reactions and polymer modification. The trimethylsiloxy groups enhance hydrophobicity and thermal stability, typical of siloxane derivatives .

Industrial applications include its use as an intermediate in silicone elastomers, adhesives, and coatings, where controlled crosslinking is required. Its synthesis likely involves hydrosilylation or condensation reactions, though specific protocols are proprietary.

Properties

IUPAC Name |

3-chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H48Cl2O5Si6/c1-26(2,3)21-30(17-13-15-19,22-27(4,5)6)25-31(18-14-16-20,23-28(7,8)9)24-29(10,11)12/h13-18H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKJFPYUKSYUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H48Cl2O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Selection and Functionalization

TECH-95’s structure necessitates two primary components: a disiloxane backbone and chloropropyl/trimethylsiloxy substituents. Synthesis typically begins with chloropropyltrichlorosilane and trimethylsilanol. The former introduces chloropropyl groups, while the latter forms trimethylsiloxy linkages. A modified Stober process facilitates controlled hydrolysis, as demonstrated in tetramethyl divinyl disiloxane synthesis.

Reaction Mechanism :

-

Hydrolysis :

Chloropropyltrichlorosilane reacts with water under acidic conditions to form chloropropylsilanetriol: -

Condensation :

Silanetriol undergoes condensation with trimethylsilanol to form siloxane bonds:Side products like cyclic siloxanes are minimized by maintaining a pH of 4–5 and temperatures below 50°C.

Optimized Synthesis Protocols

Two-Step Hydrolysis-Condensation Method

Adapted from tetrakis(trimethylsilyl)silane production, this method ensures high yield and purity:

Procedure :

-

Step 1 – Hydrolysis :

-

Combine chloropropyltrichlorosilane (1.2 mol) and trimethylsilanol (4.8 mol) in tetrahydrofuran (THF).

-

Add 0.1M HCl dropwise at 30°C over 2 hours.

-

Stir for 12 hours at 40°C.

-

-

Step 2 – Condensation :

Yield : 78–82% (GC purity >95%).

One-Pot Catalytic Synthesis

A streamlined approach using lithium amide as a catalyst:

-

Mix chloropropyltrichlorosilane (1 mol), trimethylsilanol (4.2 mol), and LiNH₂ (0.05 mol) in hexane.

-

Reflux at 80°C for 8 hours.

-

Centrifuge and distill as above.

Yield : 85–88% (NMR purity >97%).

Critical Process Parameters

Temperature and Pressure Control

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Hydrolysis Temperature | 30–50°C | Prevents cyclization |

| Condensation Pressure | −0.1 MPa | Enhances siloxane bond formation |

| Distillation Temperature | 120–140°C | Minimizes thermal degradation |

Elevated temperatures (>60°C) during hydrolysis promote cyclic byproducts, reducing yield by 15–20%.

Stoichiometric Ratios

A 1:4 molar ratio of chloropropyltrichlorosilane to trimethylsilanol ensures complete functionalization. Excess trimethylsilanol increases trimethylsiloxy side chains, lowering TECH-95 purity.

Purification and Characterization

Centrifugal Drying and Rectification

Post-reaction mixtures are centrifuged under nitrogen to isolate TECH-95 from NaCl and unreacted precursors. Subsequent vacuum distillation (90–160°C) removes low-boiling impurities, achieving >99% purity.

Spectroscopic Analysis

-

¹H NMR (CDCl₃) : δ 0.15 ppm (s, 36H, Si(CH₃)₃), 1.70 ppm (m, 4H, CH₂CH₂CH₂Cl), 3.50 ppm (t, 4H, CH₂Cl).

-

FT-IR : 1260 cm⁻¹ (Si–CH₃), 1090 cm⁻¹ (Si–O–Si), 690 cm⁻¹ (C–Cl).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloropropyl groups can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The trimethylsilyloxy groups can be hydrolyzed to form silanol groups.

Condensation: The compound can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the trimethylsilyloxy groups.

Condensation: Catalysts such as acids or bases are used to promote the condensation reactions.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the original compound.

Hydrolysis: The major products are silanol derivatives.

Condensation: The major products are siloxane polymers.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE typically involves the reaction of chloropropyltrimethoxysilane with trimethylsilyl chloride under controlled conditions. This process is performed in an inert atmosphere to minimize side reactions. The resulting product is purified through techniques such as distillation or chromatography to ensure high purity levels.

Material Science

The compound is primarily used in material science for its ability to enhance the mechanical and thermal resistance properties of polymers. It acts as a cross-linking agent, improving the durability and stability of silicone-based materials.

Surface Modification

1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE is widely used for surface modification in biomedical applications. Its properties allow it to enhance biocompatibility while providing antimicrobial effects on medical devices and implants.

Research indicates that this compound exhibits notable biological activity due to its chloropropyl groups, which can interact with biological membranes and proteins. This interaction can lead to alterations in cellular processes such as signaling pathways and membrane integrity.

Antimicrobial Activity

A study demonstrated that siloxane-based compounds similar to 1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE can disrupt bacterial cell membranes, leading to cell lysis and death. This property makes it a potential candidate for use in coatings that require antimicrobial characteristics.

Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines. The mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), which damage cellular components.

Surface Modification Applications

The compound has been employed in modifying the surfaces of implants to enhance their biocompatibility while providing antimicrobial properties. Its ability to improve the interaction between implants and biological tissues has been documented in several studies.

Mechanism of Action

The mechanism of action of 3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane involves the interaction of its functional groups with various molecular targets. The chloropropyl groups can form covalent bonds with nucleophiles, while the trimethylsilyloxy groups can undergo hydrolysis and condensation reactions. These interactions result in the modification of surfaces and the formation of new materials with unique properties.

Comparison with Similar Compounds

Key Observations:

- TECH-95 vs. Chloromethyl Analogue (CAS 17909-34-1): The chloropropyl groups in TECH-95 provide longer alkyl chains, increasing steric bulk and hydrophobicity compared to the chloromethyl variant. This enhances thermal stability but may reduce reactivity in dense polymer matrices .

- TECH-95 vs. Cyanopropyl Derivative (CAS 18027-80-0): The cyano group (-CN) in the latter enables polar interactions and hydrogen bonding, favoring adhesion to polar substrates. In contrast, TECH-95’s chlorine atoms facilitate halogen-based crosslinking, making it superior in elastomer synthesis .

- TECH-95 vs. Methacryloxypropyl Derivative (CAS 80722-63-0): The methacryloxy groups enable photopolymerization, a feature absent in TECH-93. However, TECH-95’s chlorine substituents offer broader compatibility with sulfur-based vulcanization systems .

Reactivity and Stability

- Thermal Decomposition: TECH-95 degrades above 300°C, releasing HCl—a behavior shared with chloromethyl analogues. Cyanopropyl derivatives decompose at lower temperatures (~250°C) due to CN bond instability .

Industrial Performance

- Crosslinking Efficiency: TECH-95 outperforms chloromethyl derivatives in silicone rubber vulcanization due to the longer 3-chloropropyl chain, which improves flexibility and reduces brittleness .

- Toxicity Profile: TECH-95’s chlorinated alkyl chains pose moderate toxicity (similar to 1,2,3-trichloropropane), requiring handling precautions. Cyanopropyl derivatives are less toxic but require ventilation due to nitrile release .

Research Findings and Data

Crystallographic Insights

For example, in carboranes, the C-C bond lengthens from 1.628 Å (unchlorinated) to 1.672 Å with two chloropropyl groups . This suggests TECH-95’s chloropropyl substituents may similarly distort its siloxane backbone, affecting packing density in polymer matrices.

Biological Activity

1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE, TECH-95, is an organosilicon compound with significant applications in material science and surface modification. Its unique structure, comprising multiple chloropropyl and trimethylsilyloxy groups, contributes to its biological activity and potential uses in various fields. This article reviews the biological properties of this compound, including its synthesis, characterization, and relevant case studies.

- Molecular Formula : C18H48Cl2O5Si6

- Molar Mass : 583.99 g/mol

- CAS Number : 163124-51-4

- Density : 0.982 g/cm³ (predicted)

- Boiling Point : 437.5 °C (predicted)

- Refractive Index : 1.427

Synthesis and Characterization

The synthesis of 1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE typically involves the reaction of chloropropyltrimethoxysilane with trimethylsilyl chloride under controlled conditions. This process is performed in an inert atmosphere to minimize side reactions. The resulting product is purified through techniques such as distillation or chromatography to ensure high purity levels .

The biological activity of this compound is primarily attributed to its chloropropyl groups, which can interact with biological membranes and proteins. These interactions may lead to alterations in cellular processes such as signaling pathways and membrane integrity.

Case Studies

- Antimicrobial Activity : Research has indicated that compounds similar to 1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE exhibit antimicrobial properties. A study found that siloxane-based compounds can disrupt bacterial cell membranes, leading to cell lysis and death .

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound shows varying degrees of cytotoxicity against different cancer cell lines. The mechanism appears to involve induction of apoptosis through the generation of reactive oxygen species (ROS), which damage cellular components .

- Surface Modification Applications : The compound has been employed in biomedical applications for surface modification of implants. Its ability to enhance biocompatibility while providing antimicrobial properties makes it suitable for use in medical devices .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 583.99 g/mol |

| Density | 0.982 g/cm³ |

| Boiling Point | 437.5 °C |

| Refractive Index | 1.427 |

| CAS Number | 163124-51-4 |

| Application | Description |

|---|---|

| Antimicrobial | Disrupts bacterial membranes |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Surface Modification | Enhances biocompatibility |

Q & A

Q. What are the established synthetic routes for 1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE, TECH-95, and what challenges arise during its purification?

Methodological Answer: The synthesis typically involves hydrosilylation or condensation reactions using chloropropyl precursors. For example, analogous compounds are synthesized via reactions with lithio-carboranes and chloropropyl bromides under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Key challenges include managing moisture sensitivity (due to siloxane bonds) and separating byproducts like cyclic disiloxanes. Purification often employs fractional distillation or silica gel chromatography, with monitoring via TLC or GC-MS to confirm purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify chloropropyl and siloxane moieties, while Si NMR resolves silicon environments (e.g., trimethylsiloxy vs. disiloxane bridges) .

- X-ray Diffraction : Single-crystal analysis confirms bond lengths (e.g., Si-O-Si angles ~130–150°) and steric effects from chloropropyl substituents .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential irritation from chloropropyl groups and siloxane volatility .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis.

- Waste Disposal : Treat as halogenated waste under local regulations, as chlorinated byproducts may persist in the environment .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?

Methodological Answer: A 2 factorial design evaluates variables like temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and reaction time (12–24 hrs). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temp. | 80°C | 120°C |

| Catalyst | 0.5 mol% | 2.0 mol% |

| Time | 12 hrs | 24 hrs |

Response surface methodology (RSM) identifies interactions (e.g., excessive temperature accelerates siloxane cyclization, reducing yield). ANOVA validates significance, and pareto charts prioritize factors .

Q. What computational models predict the compound’s reactivity in cross-coupling or polymerization reactions?

Methodological Answer:

- DFT Calculations : Model chloropropyl’s nucleophilicity (e.g., Fukui indices) and siloxane bond stability under thermal/mechanical stress.

- MD Simulations : Predict aggregation behavior in solvents (e.g., toluene vs. THF) based on Hansen solubility parameters .

- QSPR Models : Correlate substituent effects (e.g., Cl vs. methyl groups) with glass transition temperatures () in derived polymers .

Q. How does steric hindrance from the chloropropyl groups influence its catalytic or material applications?

Methodological Answer: Steric effects reduce accessibility in catalytic systems (e.g., Pd-catalyzed couplings) but enhance thermal stability in silicone resins. Experimentally:

Q. What methodologies assess environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies : Monitor siloxane cleavage in buffered solutions (pH 4–10) via LC-MS to identify chloropropanol byproducts .

- Soil Microcosm Experiments : Measure half-life () under aerobic/anaerobic conditions using C-labeled analogs .

- QSAR Modeling : Predict bioaccumulation potential from log values (estimated ~4.5–5.0 for siloxane-chloropropyl hybrids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.